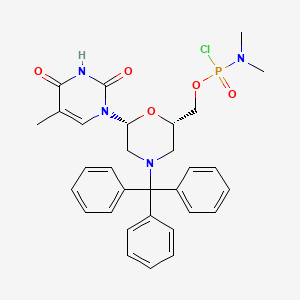

N-Demethyl Norfloxacin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Demethyl Norfloxacin Hydrochloride (NDM-NOHCl) is a synthetic quinolone antibiotic that is used to treat bacterial infections. It is a derivative of norfloxacin, which is a broad-spectrum antibiotic. NDM-NOHCl is a relatively new antibiotic, and its mechanism of action is still being studied.

Aplicaciones Científicas De Investigación

Diagnostic Imaging Applications

- Technetium-99m Labeled Norfloxacin for Bacterial Infections : A study by Varlamova et al. (2016) explored the synthesis of Norfloxacin Hydrochloride (NFH) labeled with Technetium-99m, demonstrating its potential as a diagnostic imaging agent for identifying bacterial inflammations. This application capitalizes on NFH's ability to target bacterial sites, allowing for precise imaging of infectious processes within the body Varlamova et al., 2016.

Pharmaceutical Formulations and Drug Delivery

- Extended-Release Matrix Tablets : Oliveira et al. (2013) developed hydrophilic matrix systems containing N-DNHC for extended-release tablets. These formulations are designed for once-a-day administration, improving patient compliance and potentially reducing bacterial resistance by maintaining consistent drug levels in the system Oliveira et al., 2013.

- Nanoparticle-Laden Hydrogels for Ocular Delivery : Gebreel et al. (2021) aimed to improve ocular bioavailability of N-DNHC through NFX-loaded nanoparticle-laden hydrogels. This approach seeks to minimize the need for frequent instillations and reduce side effects, showcasing the application of N-DNHC in targeted drug delivery systems Gebreel et al., 2021.

Environmental Management

- Degradation of Norfloxacin in Water : Several studies focus on the degradation of norfloxacin (a broader category that includes N-DNHC) in water, addressing environmental contamination. Techniques such as atmospheric-pressure non-thermal plasma (Zhang et al., 2018) and photocatalysis using ZnO nanoflowers (Zhou et al., 2016) have been investigated for their efficacy in degrading norfloxacin residues in aquatic environments. These methods aim to mitigate the environmental impact of antibiotic contamination Zhang et al., 2018; Zhou et al., 2016.

Mecanismo De Acción

Target of Action

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin , a broad-spectrum fluoroquinolone antibiotic . The primary targets of Norfloxacin are the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin, and by extension this compound, operates by inhibiting these target enzymes . The compound binds to DNA gyrase and topoisomerase IV, blocking bacterial DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption prevents the bacteria from multiplying, effectively controlling the spread of the infection .

Pharmacokinetics

Norfloxacin, the parent compound of this compound, exhibits complex pharmacokinetics . After administration of a 400-mg dose, peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours . The drug is widely distributed throughout the body, achieving high tissue to serum concentration ratios in both renal and prostatic tissue . Approximately 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .

Result of Action

The inhibition of bacterial DNA replication by this compound leads to the death of the bacteria, effectively treating the infection . The compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of dissolved oxygen (DO) was found to significantly affect the hydrolysis of Norfloxacin, with the hydrolysis rate positively correlated with DO concentration . The superoxide radical (·O2−) was identified as the main active species for Norfloxacin hydrolysis .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-Demethyl Norfloxacin Hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . Additionally, it interacts with various proteins and biomolecules involved in the bacterial cell cycle, further enhancing its antibacterial properties.

Cellular Effects

This compound exerts profound effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects . The compound’s ability to modulate gene expression and cellular metabolism makes it a valuable tool in studying cellular responses to antibiotic treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to cell death. This inhibition is achieved through the formation of a stable complex between the drug and the enzyme-DNA complex, which blocks the progression of the replication fork . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in bacterial populations, including the development of resistance mechanisms . These findings underscore the importance of monitoring the temporal effects of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection severity. At higher doses, it can cause toxic effects, including damage to the liver and kidneys . Threshold effects have been observed, where low doses may not produce significant antibacterial activity, while higher doses can lead to adverse effects. These dosage-dependent effects highlight the need for careful dose optimization in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-dealkylation and N-oxidation. These metabolic reactions are primarily mediated by cytochrome P450 enzymes in the liver . The compound’s metabolites can retain or lose pharmacological activity, depending on the specific metabolic pathway involved. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes. These factors determine the compound’s localization and efficacy in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with its target enzymes and other biomolecules . Post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its antibacterial effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Norfloxacin Hydrochloride can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Norfloxacin", "Sodium Hydroxide", "Methanol", "Hydrochloric Acid", "Chloroform" ], "Reaction": [ "Norfloxacin is treated with sodium hydroxide in methanol to remove the methyl group, forming N-Demethyl Norfloxacin.", "The N-Demethyl Norfloxacin is then reacted with hydrochloric acid in chloroform to form N-Demethyl Norfloxacin Hydrochloride.", "The product is then isolated and purified through crystallization or other appropriate methods." ] } | |

Número CAS |

74011-48-6 |

Fórmula molecular |

C₁₅H₁₆FN₃O₃·HCl |

Peso molecular |

305.303646 |

Sinónimos |

6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1); 6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride; Norfloxacin Impurity K |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)